1-(Tert-butyl) 3-ethyl trans-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate
CAS No.:
Cat. No.: VC13618709
Molecular Formula: C21H22F3NO2
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22F3NO2 |
|---|---|
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | ethyl 1-benzyl-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C21H22F3NO2/c1-2-27-20(26)18-14-25(12-15-8-4-3-5-9-15)13-17(18)16-10-6-7-11-19(16)21(22,23)24/h3-11,17-18H,2,12-14H2,1H3 |
| Standard InChI Key | PCIWWUZNSIZUAD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CN(CC1C2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3 |
| Canonical SMILES | CCOC(=O)C1CN(CC1C2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₂₁H₂₂F₃NO₄, with a molecular weight of 377.4 g/mol. Its IUPAC name, ethyl 1-(tert-butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate, reflects the trans-configuration of substituents on the pyrrolidine ring (Figure 1). The tert-butyl group occupies the 1-position, while the ethyl ester and 2-(trifluoromethyl)phenyl group reside at the 3- and 4-positions, respectively .
Table 1: Key Molecular Descriptors
Stereochemical and Functional Group Analysis
The trans configuration of the 4-(2-trifluoromethylphenyl) group ensures spatial separation from the 3-ethyl ester, minimizing steric clashes and enhancing conformational stability . The tert-butyl ester at position 1 provides steric bulk, shielding the pyrrolidine nitrogen from undesired nucleophilic attacks during synthetic modifications . The trifluoromethyl group on the phenyl ring contributes to electron-withdrawing effects, modulating the compound’s lipophilicity and metabolic stability—a critical feature for drug candidates .
Synthesis and Preparation
Strategic Approaches
Synthesis typically involves multi-step protocols beginning with pyrrolidine core formation, followed by sequential functionalization. A representative route (Figure 2) includes:
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Pyrrolidine ring construction via cyclization of γ-amino esters.
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Esterification with tert-butyl and ethyl groups using acyl chlorides or carbodiimide-mediated coupling .
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Suzuki-Miyaura coupling to introduce the 2-(trifluoromethyl)phenyl moiety.
Notably, Tanaka et al. demonstrated that pyrrolidine-acetic acid catalysts enable one-pot syntheses of related pyridine-2,6-dicarboxylates from pyruvates and aldehydes, suggesting adaptable methodologies for analogous pyrrolidine systems .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Sequential esterification | 65–70 | DCM, RT, 24h | |
| One-pot cascade reaction | 78 | Pyrrolidine catalyst, 40°C |
Optimization Challenges
Key challenges include controlling stereoselectivity at the 4-position and minimizing racemization during esterification. Microwave-assisted synthesis and chiral auxiliaries have been explored to enhance enantiomeric excess .
Physicochemical Properties
Stability and Solubility
The compound is a colorless crystalline solid with a melting point of 50–53°C . It exhibits solubility in chloroform, dichloromethane, and ethanol but limited aqueous solubility (logP ≈ 3.2) . The trifluoromethyl group enhances lipid permeability, making it suitable for blood-brain barrier penetration in neurologic applications .
Spectroscopic Profiles
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¹H NMR (CDCl₃): δ 1.42 (s, 9H, tert-butyl), 1.47 (t, 3H, ethyl CH₃), 4.31 (q, 2H, ethyl CH₂), 7.55–7.62 (m, 4H, aromatic).
Applications in Pharmaceutical and Material Science
Drug Intermediate Utility
As a versatile scaffold, this compound facilitates the synthesis of protease inhibitors and kinase modulators. Its trifluoromethylphenyl group is a bioisostere for hydrophobic pharmacophores, enhancing target binding in neurologic disorders .
Ligand Design
In coordination chemistry, the dicarboxylate motif chelates metals like Cu²⁺ and Fe³⁺, forming stable complexes for catalytic applications .
Table 3: Representative Applications
| Application | Example | Reference |
|---|---|---|
| Neurologic drug synthesis | NMDA receptor antagonists | |
| Polymer modification | Fluorinated polyamides |
Research Advancements and Future Directions
Recent Innovations
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Flow chemistry techniques have reduced reaction times by 40% compared to batch methods .
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Cryogenic crystallography resolved the compound’s binding mode to α-synuclein, informing Parkinson’s disease therapeutics .
Unanswered Questions
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